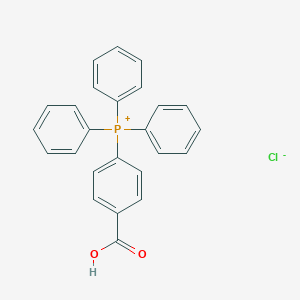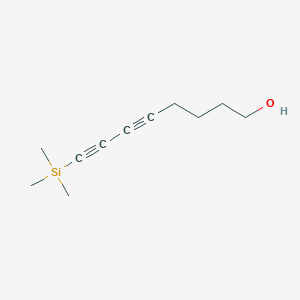
1-Bromonaphthalene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromonaphthalene-2-carbonyl chloride is an organic compound that belongs to the class of aromatic halides. It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and a carbonyl chloride group is attached to the second carbon of the naphthalene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional group versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromonaphthalene-2-carbonyl chloride can be synthesized through several methodsThe bromination is typically carried out using bromine in the presence of a solvent like dichloromethane or carbon tetrachloride . The subsequent introduction of the carbonyl chloride group can be achieved using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination reactors followed by chlorination units. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure efficient conversion and minimal by-product formation .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromonaphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as cyanide (CN-) to form nitriles.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or aldehydes.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium cyanide (NaCN) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products:
Nitriles: Formed from nucleophilic substitution reactions.
Alcohols/Aldehydes: Resulting from reduction reactions.
Carboxylic Acids: Produced through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromonaphthalene-2-carbonyl chloride has diverse applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-bromonaphthalene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and carbonyl chloride group are key functional groups that participate in various chemical transformations. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is displaced by nucleophiles. Additionally, the carbonyl chloride group can undergo nucleophilic attack, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
1-Bromonaphthalene: Lacks the carbonyl chloride group and is less reactive in certain chemical transformations.
2-Bromonaphthalene: Isomeric form with the bromine atom on the second carbon, exhibiting different reactivity and properties.
1-Chloronaphthalene: Contains a chlorine atom instead of bromine, resulting in different reactivity and applications.
Uniqueness: 1-Bromonaphthalene-2-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride functional groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
76373-11-0 |
|---|---|
Molekularformel |
C11H6BrClO |
Molekulargewicht |
269.52 g/mol |
IUPAC-Name |
1-bromonaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C11H6BrClO/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H |
InChI-Schlüssel |
NRLNRQPXABJISD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)
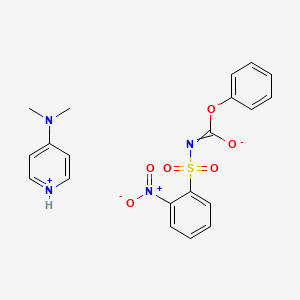
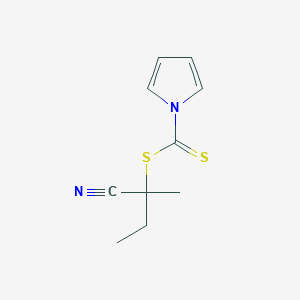
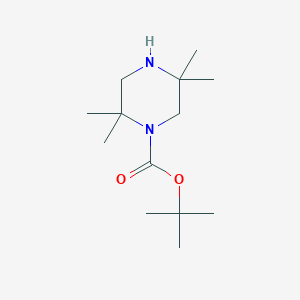
![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
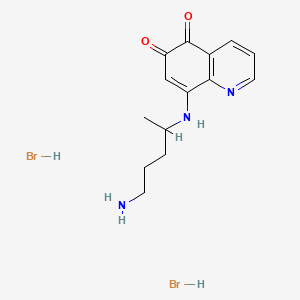

![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
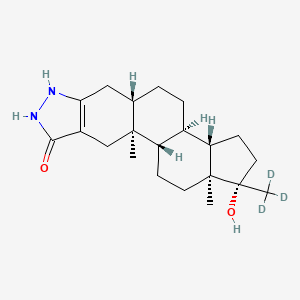
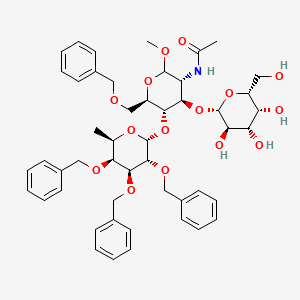
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
